molecular formula C19H19N3O2S B12152524 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine

Katalognummer: B12152524
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: NLXQKBNOFJKSPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine is a complex organic compound characterized by the presence of a naphthylsulfonyl group and a pyridyl group attached to a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine typically involves the following steps:

    Formation of the Naphthylsulfonyl Chloride: This is achieved by reacting 2-naphthalenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The naphthylsulfonyl chloride is then reacted with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or naphthyl rings, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine exerts its effects is often related to its ability to interact with specific molecular targets:

    Molecular Targets: It can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(2-Naphthylsulfonyl)-4-(2-thienyl)piperazine: Contains a thienyl group instead of a pyridyl group.

Uniqueness: 1-(2-Naphthylsulfonyl)-4-(2-pyridyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual aromatic systems (naphthyl and pyridyl) provide a versatile platform for further functionalization and derivatization.

Eigenschaften

Molekularformel

C19H19N3O2S

Molekulargewicht

353.4 g/mol

IUPAC-Name

1-naphthalen-2-ylsulfonyl-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C19H19N3O2S/c23-25(24,18-9-8-16-5-1-2-6-17(16)15-18)22-13-11-21(12-14-22)19-7-3-4-10-20-19/h1-10,15H,11-14H2

InChI-Schlüssel

NLXQKBNOFJKSPA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.